molecular formula C148H239ClN44O42 B13739881 Vasoactive intestinaloctacosapeptide(swine),6-(4-chloro-D-phenylalanine)-17-L-leucine-(9ci)

Vasoactive intestinaloctacosapeptide(swine),6-(4-chloro-D-phenylalanine)-17-L-leucine-(9ci)

Cat. No.: B13739881
M. Wt: 3342.2 g/mol
InChI Key: BUTRVBZATBJGPP-BERWWWERSA-N
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Description

Vasoactive intestinaloctacosapeptide(swine),6-(4-chloro-D-phenylalanine)-17-L-leucine-(9ci) is a synthetic peptide derivative. Peptides like this are often studied for their potential biological activities and therapeutic applications. This compound is particularly interesting due to its structural modifications, which may enhance its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Adding protected amino acids to the resin-bound peptide.

    Deprotection: Removing protecting groups to allow for the next coupling step.

    Cleavage: Releasing the peptide from the resin.

Industrial Production Methods

Industrial production of peptides often scales up the SPPS method, utilizing automated synthesizers to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Can affect methionine or cysteine residues.

    Reduction: Disulfide bonds can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify peptide properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Specific amino acid derivatives.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

Chemistry

Peptides like this are used to study protein-protein interactions and enzyme-substrate relationships.

Biology

They can serve as tools to investigate cellular signaling pathways and receptor binding.

Medicine

Potential therapeutic applications include acting as hormone analogs, enzyme inhibitors, or antimicrobial agents.

Industry

Peptides are used in the development of diagnostic assays and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action for such peptides often involves binding to specific receptors or enzymes, thereby modulating their activity. The structural modifications, such as the inclusion of 4-chloro-D-phenylalanine and L-leucine, can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Vasoactive intestinal peptide (VIP): A naturally occurring peptide with similar biological activities.

    Peptide analogs: Modified peptides with similar structures but different amino acid substitutions.

Uniqueness

The unique structural modifications in Vasoactive intestinaloctacosapeptide(swine),6-(4-chloro-D-phenylalanine)-17-L-leucine-(9ci) may confer enhanced stability, specificity, or activity compared to its analogs.

Properties

Molecular Formula

C148H239ClN44O42

Molecular Weight

3342.2 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C148H239ClN44O42/c1-19-75(14)116(144(233)184-98(55-72(8)9)132(221)175-94(119(158)208)60-109(155)201)191-141(230)107(67-195)188-136(225)103(62-111(157)203)181-133(222)97(54-71(6)7)178-134(223)99(57-81-35-41-85(198)42-36-81)179-126(215)89(29-21-24-48-151)170-124(213)90(30-22-25-49-152)173-142(231)114(73(10)11)189-120(209)76(15)167-129(218)95(52-69(2)3)176-128(217)93(45-46-108(154)200)172-123(212)88(28-20-23-47-150)169-125(214)91(31-26-50-164-147(159)160)171-131(220)96(53-70(4)5)177-127(216)92(32-27-51-165-148(161)162)174-145(234)117(78(17)196)192-138(227)100(58-82-37-43-86(199)44-38-82)180-135(224)102(61-110(156)202)182-137(226)105(64-113(206)207)186-146(235)118(79(18)197)193-139(228)101(56-80-33-39-83(149)40-34-80)185-143(232)115(74(12)13)190-121(210)77(16)168-130(219)104(63-112(204)205)183-140(229)106(66-194)187-122(211)87(153)59-84-65-163-68-166-84/h33-44,65,68-79,87-107,114-118,194-199H,19-32,45-64,66-67,150-153H2,1-18H3,(H2,154,200)(H2,155,201)(H2,156,202)(H2,157,203)(H2,158,208)(H,163,166)(H,167,218)(H,168,219)(H,169,214)(H,170,213)(H,171,220)(H,172,212)(H,173,231)(H,174,234)(H,175,221)(H,176,217)(H,177,216)(H,178,223)(H,179,215)(H,180,224)(H,181,222)(H,182,226)(H,183,229)(H,184,233)(H,185,232)(H,186,235)(H,187,211)(H,188,225)(H,189,209)(H,190,210)(H,191,230)(H,192,227)(H,193,228)(H,204,205)(H,206,207)(H4,159,160,164)(H4,161,162,165)/t75-,76-,77-,78+,79+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101+,102-,103-,104-,105-,106-,107-,114-,115-,116-,117-,118-/m0/s1

InChI Key

BUTRVBZATBJGPP-BERWWWERSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Origin of Product

United States

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